REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5](F)=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=1.C(N(C(C)C)CC)(C)C.[NH:21]1[CH:25]=[CH:24][N:23]=[CH:22]1>C(#N)C>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([N:21]2[CH:25]=[CH:24][N:23]=[CH:22]2)=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=1
|
Name
|
|
Quantity
|
1.12 mL
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1)F)[N+](=O)[O-]
|
Name
|
|
Quantity
|
1.58 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
620 mg
|
Type
|
reactant
|
Smiles
|
N1C=NC=C1
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Type
|
CUSTOM
|
Details
|
to stir
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 65 hours until complete consumption of starting material
|
Duration
|
65 h
|
Type
|
CONCENTRATION
|
Details
|
The crude mixture is concentrated under vacuum
|
Type
|
DISSOLUTION
|
Details
|
the resulting powder dissolved in ethyl acetate (60 mL)
|
Type
|
WASH
|
Details
|
The organic phase is then washed with water (50 mL), brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
to provide an orange powder
|
Type
|
CONCENTRATION
|
Details
|
after concentration under vacuum
|
Type
|
CUSTOM
|
Details
|
Further purification by flash chromatography on silica gel (ethyl acetate/cyclohexane 9:1)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1)N1C=NC=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 6.7 mmol | |
AMOUNT: MASS | 1.81 g | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 73.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |